molecular formula C17H15ClO2 B14400364 2-Propenoic acid, 3-phenyl-, 4-chloro-3,5-dimethylphenyl ester CAS No. 89329-16-8

2-Propenoic acid, 3-phenyl-, 4-chloro-3,5-dimethylphenyl ester

Cat. No.: B14400364
CAS No.: 89329-16-8
M. Wt: 286.8 g/mol
InChI Key: ZVJZBEHVBFHLPG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-phenyl-, 4-chloro-3,5-dimethylphenyl ester typically involves the esterification of 2-propenoic acid with 4-chloro-3,5-dimethylphenol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions can enhance the scalability of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-phenyl-, 4-chloro-3,5-dimethylphenyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl and chloro groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-Propenoic acid, 3-phenyl-, 4-chloro-3,5-dimethylphenyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of polymers, resins, and coatings due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-phenyl-, 4-chloro-3,5-dimethylphenyl ester involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which can then interact with biological targets. The phenyl and chloro groups may also contribute to the compound’s biological activity by interacting with cellular receptors and enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, 3-phenyl-, methyl ester:

    2-Propenoic acid, 3-phenyl-, ethyl ester:

    2-Propenoic acid, 3-phenyl-, pentyl ester:

Uniqueness

The presence of the 4-chloro-3,5-dimethylphenyl group in 2-Propenoic acid, 3-phenyl-, 4-chloro-3,5-dimethylphenyl ester imparts unique chemical and biological properties compared to its analogs. This structural variation can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

89329-16-8

Molecular Formula

C17H15ClO2

Molecular Weight

286.8 g/mol

IUPAC Name

(4-chloro-3,5-dimethylphenyl) 3-phenylprop-2-enoate

InChI

InChI=1S/C17H15ClO2/c1-12-10-15(11-13(2)17(12)18)20-16(19)9-8-14-6-4-3-5-7-14/h3-11H,1-2H3

InChI Key

ZVJZBEHVBFHLPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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